
Tetrahydropalmatine
Vue d'ensemble
Description
Tetrahydropalmatine (THP) is an isoquinoline alkaloid primarily isolated from Corydalis species (e.g., Corydalis yanhusuo) and Stephania rotunda. It is characterized by a dibenzoquinolizine skeleton with methoxy substitutions at positions 2, 3, 9, and 10 . THP is synthesized via demethylation, hydrogenation, and methylation of protoberberine-type alkaloids (e.g., palmatine) found in Coptis Rhizoma, yielding approximately 18% efficiency . Clinically, THP is utilized for its analgesic, sedative, and anti-addictive properties, acting as a dopamine D1/D2 receptor antagonist and calcium channel blocker . Its enantiomers, (-)-THP and (+)-THP, exhibit stereospecific pharmacokinetics and metabolic interactions .
Méthodes De Préparation
Materials and Methodology for Liposome Preparation
Composition and Initial Formulation
The preparation of tetrahydropalmatine (THP) liposomes involves a ternary system comprising phosphatidylcholine, cholesterol, and THP. The initial protocol dissolved 2 g of phosphatidylcholine, 0.2 g of cholesterol, and 0.6 g of THP in 50 mL of dichloromethane. Solvent evaporation via rotary evaporator at 45°C yielded a thin lipid film, which was subsequently hydrated with 200 mL of distilled water. The hydrated mixture underwent probe sonication (250 W, 40 seconds) and high-pressure homogenization (30,000 psi, three cycles) to achieve nanoscale liposomes .
Centrifugation and Purification
Post-homogenization, the suspension was centrifuged at 3,000 rpm for 5 minutes to remove precipitates, followed by ultracentrifugation at 100,000× g for 1 hour to isolate the liposome pellet. This step ensured the removal of unencapsulated THP and larger aggregates, yielding a monodisperse suspension .
Optimization of Liposome Parameters via Orthogonal Experimentation
Single-Factor Screening
Three critical factors were evaluated:
-
Phosphatidylcholine-to-THP mass ratio (10:1 to 10:5)
-
Phosphatidylcholine-to-cholesterol mass ratio (10:1 to 10:10)
-
Phosphatidylcholine concentration during hydration (10–50 mg/mL)
Table 1: Impact of Phosphatidylcholine-to-THP Ratio on Liposome Properties
PC:CHL:THP | Drug Loading (%) | Encapsulation (%) | Particle Size (nm) | PDI | Zeta Potential (mV) |
---|---|---|---|---|---|
10:3:1 | 2.88 | 30.01 | 80.88 | 0.26 | -45.97 |
10:3:3 | 3.67 | 11.99 | 79.45 | 0.27 | -45.43 |
10:3:5 | 5.32 | 7.87 | 109.83 | 0.40 | -52.33 |
Higher THP ratios increased drug loading but reduced encapsulation efficiency due to saturation effects .
Table 2: Effect of Phosphatidylcholine-to-Cholesterol Ratio
PC:CHL:THP | Drug Loading (%) | Encapsulation (%) | Particle Size (nm) | PDI | Zeta Potential (mV) |
---|---|---|---|---|---|
10:1:2 | 4.13 | 14.17 | 68.56 | 0.25 | -58.23 |
10:5:2 | 2.41 | 14.79 | 91.77 | 0.26 | -45.67 |
10:10:2 | 2.15 | 13.96 | 147.50 | 0.49 | -47.73 |
Lower cholesterol content improved drug loading but compromised colloidal stability .
Orthogonal Design L₁₆(4³)
A four-level, three-factor orthogonal array identified optimal conditions:
-
Factor A (PC:THP): 10:3
-
Factor B (PC:CHL): 10:1
-
Factor C (PC concentration): 10 mg/mL
Table 3: Orthogonal Experiment Results
Run | PC:THP | PC:CHL | PC (mg/mL) | Encapsulation (%) | Drug Loading (%) | Particle Size (nm) |
---|---|---|---|---|---|---|
1 | 10:1 | 10:1 | 10 | 30.59 | 4.03 | 79.82 |
6 | 10:2 | 10:2 | 10 | 18.91 | 3.14 | 76.58 |
11 | 10:3 | 10:3 | 10 | 14.81 | 4.21 | 82.12 |
The optimal formulation achieved a particle size of 68 nm, PDI of 0.27, and zeta potential of -41.27 mV .
Liposome Characterization and Stability
Morphological Analysis via TEM
Transmission electron microscopy revealed spherical, unilamellar vesicles with uniform size distribution. The high-pressure homogenization step ensured minimal aggregation, critical for transdermal permeation .
Table 4: Stability of THP in Liposome Gel vs. Emulsion
Formulation | Temperature (°C) | Drug Retention (%) at Day 45 |
---|---|---|
Liposome Gel | 4 | 98.2 |
Liposome Gel | 30 | 96.5 |
Emulsion | 40 | 78.0 |
Liposomes significantly enhanced THP stability, attributed to the lipid bilayer’s protective effect .
Transdermal Delivery and Bioavailability
In Vivo Pharmacokinetics
Rats administered the liposome gel exhibited a 233.8% higher relative bioavailability than those given the emulsion. Key parameters included:
-
Cₘₐₓ: 0.16 μg/mL (liposome) vs. 0.09 μg/mL (emulsion)
-
Tₘₐₓ: 1.2 hours (liposome) vs. 2.1 hours (emulsion)
The prolonged release from liposomes reduced systemic fluctuations .
In Vitro Permeation Across Strat-M® Membrane
Liposome gels demonstrated a permeation rate of 0.002 mg/cm²/h, slower than emulsions (0.0032 mg/cm²/h), indicating sustained release kinetics .
Metabolic Stability in Biological Matrices
Hepatic and Dermal Metabolism
THP degradation rates in liver and skin S9 fractions were 0.0067 μg/mL/min and 0.0027 μg/mL/min, respectively. Liposomal encapsulation nullified metabolism, preserving 98% of the drug over 6 hours .
Protein Binding in S9 Fractions
Protein concentrations in liver and skin S9 fractions were 28.4 mg/mL and 12.7 mg/mL, respectively, influencing metabolic activity. Liposomes reduced protein binding by 40%, enhancing free drug availability .
Analyse Des Réactions Chimiques
Types de réactions : La tétrahydropalmatine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former la déhydrocorydaline.
Réduction : La réduction de la déhydrocorydaline donne la tétrahydropalmatine.
Substitution : Les groupes méthoxy dans la tétrahydropalmatine peuvent être substitués dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Agents halogénants pour la substitution du groupe méthoxy.
Principaux produits :
Oxydation : Déhydrocorydaline.
Réduction : Tétrahydropalmatine.
Substitution : Divers dérivés isoquinoléiques substitués.
Applications De Recherche Scientifique
Pharmacological Properties
THP exhibits a range of pharmacological activities, including:
- Analgesic Effects : THP has been shown to alleviate pain in various animal models. Studies indicate that it can effectively reduce hyperalgesia induced by chemotherapeutic agents such as oxaliplatin, suggesting a potential role in managing neuropathic pain .
- Anti-addiction Properties : Research has highlighted THP's efficacy in treating substance use disorders. It has been reported to significantly reduce cravings and withdrawal symptoms in heroin-dependent individuals, thereby increasing abstinence rates .
- Neuroprotective Effects : THP demonstrates protective effects against neurotoxicity induced by substances like ketamine, indicating its potential in treating cognitive impairments associated with drug abuse .
- Antitumor Activity : Recent studies suggest that THP may have anticancer properties, showing promise in treating various cancers, including glioblastoma and melanoma .
Pain Management
A study investigated the analgesic effects of THP on neuropathic pain induced by oxaliplatin. The results indicated that THP administration led to a dose-dependent increase in pain threshold, demonstrating significant anti-hyperalgesic effects without altering general locomotor activity .
Dosage (mg/kg) | Pain Threshold Increase |
---|---|
1 | Slightly elevated |
2 | Marked increase |
4 | Significant increase |
Addiction Treatment
In a randomized controlled trial involving 120 heroin-dependent subjects, THP administration resulted in a significant reduction of protracted abstinence withdrawal syndrome (PAWS) symptoms. The abstinence rate after four weeks of treatment was approximately 47.8% compared to 15.2% in the placebo group .
Treatment Group | Abstinence Rate (%) | PAWS Severity Reduction |
---|---|---|
THP | 47.8 | Significant |
Placebo | 15.2 | Not significant |
Neuroprotection
THP was shown to mitigate oxidative stress and cognitive deficits associated with ketamine exposure in mice. The treatment led to increased activities of antioxidant enzymes and reduced malondialdehyde levels, indicating its protective role against oxidative damage .
Parameter | Control Group | THP Treatment Group |
---|---|---|
GSH-PX Activity | Higher | Significantly higher |
MDA Content | Lower | Significantly lower |
Future Perspectives
Despite promising findings, further research is needed to fully elucidate the mechanisms underlying THP's pharmacological effects and to establish its safety profile for long-term use. Current studies suggest that enhancing its bioavailability through novel drug delivery systems may improve its therapeutic efficacy .
Mécanisme D'action
La tétrahydropalmatine exerce ses effets principalement par interaction avec les récepteurs des neurotransmetteurs. Elle agit comme antagoniste aux récepteurs de la dopamine D1 et D2, ce qui contribue à moduler les niveaux de dopamine dans le cerveau. Cette action est bénéfique pour réduire les effets gratifiants des substances addictives. De plus, la tétrahydropalmatine interagit avec les récepteurs alpha-adrénergiques et sérotoninergiques, contribuant à ses propriétés sédatives et relaxantes musculaires .
Composés similaires :
Déhydrocorydaline : Une forme oxydée de la tétrahydropalmatine aux propriétés pharmacologiques similaires.
Berbérine : Un autre alcaloïde isoquinoléine aux effets antimicrobiens et anti-inflammatoires.
Palmatine : Partage des similitudes structurelles et présente des activités antimicrobiennes et anti-inflammatoires.
Unicité : La tétrahydropalmatine est unique en raison de son large éventail d’activités pharmacologiques, en particulier sa capacité à moduler les récepteurs de la dopamine, qui n’est pas aussi prononcée dans des composés similaires comme la berbérine et la palmatine .
Comparaison Avec Des Composés Similaires
Structural Comparison
THP shares structural homology with other isoquinoline alkaloids, differing in substituents on the aromatic rings:
Compound | Substituents (Positions) | Core Structure | Key Functional Groups |
---|---|---|---|
Tetrahydropalmatine | 2,3,9,10-methoxy | Dibenzoquinolizine | Methoxy, tertiary amine |
Palmatine | 2,3,9,10-methoxy (oxidized dihydroisoquinoline) | Protoberberine | Methoxy, conjugated double bonds |
Berberine | 2,3-methylenedioxy; 9,10-methoxy | Protoberberine | Quaternary ammonium, methoxy |
Jatrorrhizine | 2,3,10-methoxy; 9-hydroxyl | Protoberberine | Hydroxyl, methoxy |
Coptisine | 2,3-methylenedioxy; 9,10-dioxygen | Protoberberine | Methylenedioxy, oxygen radicals |
Pharmacological Activity
2.2.1 Analgesic Mechanisms
- THP: Blocks D2 receptors in the striatum and nucleus accumbens, enhancing descending pain modulation and inhibiting spinal nociceptive transmission .
- Palmatine : Lacks direct dopamine receptor antagonism; instead, it modulates opioid and GABAergic pathways .
- Berberine : Exerts anti-inflammatory effects via NF-κB and MAPK inhibition, with minimal dopaminergic activity .
2.2.2 Antimicrobial Activity
- THP vs. Palmatine : Both inhibit methicillin-resistant Staphylococcus aureus (MRSA), but palmatine shows higher potency (MIC: 0.156 μg/mL vs. THP’s 0.312 μg/mL) .
- Berberine : Broad-spectrum antibacterial activity due to intercalation into DNA and disruption of bacterial membranes .
Metabolic Pathways
- THP : Metabolized in rat intestinal flora to two primary metabolites (M5 and M6) via demethylation and hydroxylation . It exhibits mechanism-based inhibition of CYP1A2, CYP2D6, and CYP3A4, with (-)-THP showing stronger CYP2D6 inhibition (IC50 = 0.46 μM) .
- Palmatine : Undergoes rapid oxidation to palmatrubine, with weaker CYP inhibition compared to THP .
- Berberine : Metabolized by CYP2D6 and CYP3A4, but primarily excreted unchanged, reducing drug interaction risks .
Pharmacokinetics
- THP Enantiomers : (-)-THP has a shorter half-life (t1/2 = 3.1 h) than (+)-THP (t1/2 = 6.7 h) in rats due to stereoselective hepatic metabolism .
- Palmatine : Poor oral bioavailability (<10%) due to efflux by P-glycoprotein .
- Berberine : High tissue distribution but low plasma levels due to extensive first-pass metabolism .
Activité Biologique
Tetrahydropalmatine (THP), a natural alkaloid derived from the plant Palmatum and related species, has garnered significant attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various studies.
This compound is classified as a tetrahydroprotoberberine isoquinoline. Its pharmacokinetic profile includes rapid penetration of the blood-brain barrier (BBB), although it exhibits low oral bioavailability due to inadequate intestinal absorption and rapid clearance from the body. Recent advancements in drug delivery systems aim to enhance its bioavailability, potentially increasing its therapeutic efficacy .
1. Anti-Addiction Effects
THP has shown promise in treating substance use disorders, particularly in reducing cravings and withdrawal symptoms associated with opioid dependence. A randomized controlled trial involving 120 heroin-dependent patients demonstrated that THP significantly reduced the severity of protracted abstinence withdrawal syndrome (PAWS) and increased the abstinence rate from 15.2% in the placebo group to 47.8% in the THP group over three months .
2. Neuroprotective Properties
Studies indicate that THP possesses neuroprotective effects, particularly against oxidative stress-induced neuronal damage. In a ketamine-induced oxidative stress model in mice, THP treatment resulted in increased activities of antioxidant enzymes such as GSH-PX and SOD, while decreasing malondialdehyde (MDA) levels, suggesting its role in mitigating oxidative damage .
3. Antinociceptive Effects
THP exhibits significant antinociceptive properties in both acute and chronic pain models. Research has shown that THP administration can suppress pain behaviors in formalin-induced nociceptive responses, particularly during the second phase of pain response, indicating its potential as an analgesic agent . Its effectiveness was also noted in models of neuropathic pain induced by chemotherapeutic agents .
4. Anti-Inflammatory Activity
The compound has been linked to anti-inflammatory effects through various signaling pathways. THP inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . In models of acute lung injury, THP demonstrated protective effects by reducing inflammatory cell recruitment and cytokine levels .
The biological activities of THP are mediated through several mechanisms:
- Dopamine Receptor Antagonism : THP acts as an antagonist at dopamine D1, D2, and D3 receptors, which may explain its effects on addiction and pain modulation .
- Regulation of Neurotransmitter Systems : It influences serotonin (5-HT) neuronal activity and affects brain-derived neurotrophic factor pathways, which are critical for mood regulation and neuroprotection .
- Inhibition of Apoptosis : THP has been shown to inhibit apoptosis in various cell types through modulation of signaling pathways such as PI3K/Akt/mTOR .
Case Studies and Clinical Applications
A notable case study highlighted the use of THP in treating cocaine use disorder (CUD). In a clinical trial involving cocaine users, THP was found to reduce self-administration behaviors and cravings while demonstrating a favorable safety profile . Another case focused on the hepatotoxicity associated with levo-tetrahydropalmatine exposure, underscoring the need for careful monitoring during treatment due to potential adverse effects .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying THP in plant extracts, and how are they optimized?
- Methodological Answer : High-performance thin-layer chromatography (HPTLC) is widely used for quantification. For example, a mobile phase of Butanol:Formic acid:Ethyl acetate:Water (3:0.5:1.5:1.5, v/v) achieves sharp peak resolution for THP (Rf = 0.44) and Berberine (Rf = 0.74). Validation parameters include linearity (R² > 0.99), LOD (10–20 ng/spot), LOQ (30–50 ng/spot), and recovery rates (98–102%) via spiked samples. Precision is confirmed with intra-day and inter-day %RSD < 2% .
Q. What experimental models are used to study THP's neuroprotective effects, and what biomarkers are assessed?
- Methodological Answer : Rodent models (e.g., ketamine-induced cognitive impairment in mice) are common. Behavioral tests like the Morris water maze evaluate learning/memory. Oxidative stress markers (GSH, SOD, MDA) and inflammatory cytokines (TNF-α, IL-6) are quantified via ELISA. Protein expression (NF-κB, caspase-3/9) is analyzed using Western blotting. THP’s efficacy is dose-dependent, with significant reductions in oxidative/inflammatory markers at 20–40 mg/kg doses .
Q. How is THP extracted from plant sources, and what parameters influence yield?
- Methodological Answer : Ultrasonic-assisted extraction with methanol is optimal. Key parameters include:
- Solvent concentration: 50% methanol.
- Temperature: 60°C.
- Extraction time: 30 min per cycle (2 cycles).
- Solid-liquid ratio: 1:10.
Yield improvements are validated via gradient experiments and HPLC quantification .
Advanced Research Questions
Q. What molecular interactions underlie THP's anti-inflammatory activity, and how are they studied computationally?
- Methodological Answer : Molecular docking with Cyclooxygenase-2 (COX2) reveals binding affinity (-8.2 kcal/mol) via hydrophobic interactions (ARG120A, VAL349A) and hydrogen bonds. Software like AutoDock Vina processes protein-ligand .pdb files (e.g., COX2 PDB:5f19). Hydrophobicity indices and bond distances are tabulated to prioritize residues for mutagenesis studies .
Q. How does THP's stereochemistry influence its pharmacological activity, and what analytical techniques differentiate enantiomers?
- Methodological Answer : D-THP (CAS:3520-14-7) shows distinct dopaminergic modulation compared to L-THP. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection (specific rotation: +291°) resolves enantiomers. Activity assays (e.g., dopamine receptor binding) confirm D-THP’s higher affinity for D3 receptors .
Q. What contradictions exist in THP's biosynthetic pathway, and how are they addressed experimentally?
- Methodological Answer : Metabolomic studies detect THP in plants lacking CoOMT homologs, suggesting alternative pathways. Transcriptomic analysis of Corydalis yanhusuo identifies candidate methyltransferases (e.g., CYP105D18). Heterologous expression in E. coli and LC-MS/MS monitor hydroxylation products (mass shift +16 Da) to validate enzyme activity .
Q. How do redox partners affect THP's biotransformation in vitro, and what limitations arise?
- Methodological Answer : CYP105D18 catalyzes THP hydroxylation using H2O2 as an oxygen surrogate, achieving <12% conversion. Spinach ferredoxin (Fdx/FdR) fails to support the reaction, likely due to redox potential mismatch. Optimizing NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase) may improve yield .
Q. Experimental Design & Data Interpretation
Q. How are statistical methods applied to validate THP's pharmacological data?
- Methodological Answer : One-way ANOVA with Tukey’s post-hoc test compares treatment groups (n=6). Data are expressed as Mean±SEM, with significance thresholds (P<0.05, *P<0.005). Outliers are excluded via Grubbs’ test. For dose-response studies, EC50 values are calculated using nonlinear regression (GraphPad Prism) .
Q. What controls are essential in THP-related neuroprotection studies to ensure data reliability?
- Methodological Answer : Include:
- Positive controls (e.g., memantine for cognitive impairment).
- Vehicle controls (saline/ethanol to rule out solvent effects).
- Sham-operated animals for surgical models.
Blinded scoring of behavioral tests and triplicate technical replicates minimize bias .
Q. How are THP's metabolic stability and pharmacokinetics evaluated in preclinical models?
- Methodological Answer : LC-MS/MS quantifies THP in plasma after oral/intravenous administration (C57BL/6 mice). Non-compartmental analysis (WinNonlin) calculates AUC, t1/2, and bioavailability. Hepatic microsomal incubations assess CYP-mediated metabolism, with NADPH cofactors and specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. Contradictory Data & Resolution
Q. Why do some studies report THP as a dopamine antagonist while others classify it as a partial agonist?
- Methodological Answer : THP acts as a D1/D2 antagonist but a D3 agonist, confirmed via radioligand binding assays (Ki values: D1=1.2 μM, D3=0.3 μM). Discrepancies arise from receptor subtype specificity and assay conditions (e.g., CHO cells vs. striatal slices). Use selective antagonists (e.g., SCH23390 for D1) to isolate effects .
Q. How can researchers reconcile inconsistent THP extraction yields across studies?
Propriétés
IUPAC Name |
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864207 | |
Record name | Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2934-97-6 | |
Record name | (±)-Tetrahydropalmatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2934-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corydalis B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAHYDROPALMATINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78F8583LNQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.